molecular formula C9H9ClFNO6S B13192086 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13192086
M. Wt: 313.69 g/mol
InChI Key: APEHKXGUFPRTFL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO4S It is a derivative of benzene sulfonyl chloride, featuring a fluorine atom, a methoxyethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the nitration of 2-fluoro-4-(2-methoxyethoxy)benzene to introduce the nitro group. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways depend on the specific application, such as its use in drug development where it may interact with biological targets like enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the nitro group provides additional reactivity for reduction and other transformations .

Properties

Molecular Formula

C9H9ClFNO6S

Molecular Weight

313.69 g/mol

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClFNO6S/c1-17-2-3-18-8-4-6(11)9(19(10,15)16)5-7(8)12(13)14/h4-5H,2-3H2,1H3

InChI Key

APEHKXGUFPRTFL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F

Origin of Product

United States

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